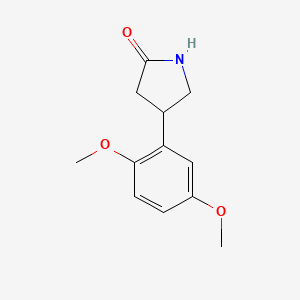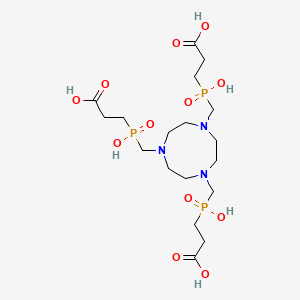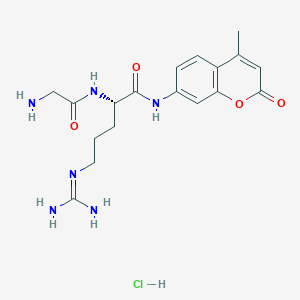
4-(2,5-Dimethoxyphenyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dimethoxyphenyl)-2-pyrrolidinone (4-DMPP) is a chemical compound with a wide range of applications in scientific research. It is a colorless, odorless solid that is soluble in water and organic solvents. The compound has many advantages in laboratory experiments, such as its low toxicity and its ability to react with a variety of other compounds. Its mechanism of action, biochemical and physiological effects, and potential future directions are the focus of
Mécanisme D'action
The mechanism of action of 4-(2,5-Dimethoxyphenyl)-2-pyrrolidinone is not fully understood. However, it is believed that the compound is metabolized in the liver by cytochrome P450 enzymes, which convert it to a variety of metabolites. These metabolites are then further metabolized by other enzymes, such as glucuronosyl transferases, sulfotransferases, and UDP-glucuronosyl transferases. These enzymes are responsible for the biotransformation of 4-(2,5-Dimethoxyphenyl)-2-pyrrolidinone into its active metabolites.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-Dimethoxyphenyl)-2-pyrrolidinone have been studied in a variety of animal models. Studies have shown that 4-(2,5-Dimethoxyphenyl)-2-pyrrolidinone has a wide range of effects on the body, including the inhibition of cytochrome P450 enzymes, the inhibition of glucuronosyl transferases, and the inhibition of UDP-glucuronosyl transferases. Additionally, 4-(2,5-Dimethoxyphenyl)-2-pyrrolidinone has been found to have anti-inflammatory, anti-cancer, and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,5-Dimethoxyphenyl)-2-pyrrolidinone has several advantages for use in laboratory experiments. It is a relatively non-toxic compound, and it is soluble in both water and organic solvents. Additionally, it is relatively stable and has a wide range of applications in scientific research. However, it is important to note that 4-(2,5-Dimethoxyphenyl)-2-pyrrolidinone has a low melting point and should be stored in a cool, dry environment. Additionally, the compound is sensitive to light and should be stored in a dark place.
Orientations Futures
There are a number of potential future directions for the use of 4-(2,5-Dimethoxyphenyl)-2-pyrrolidinone in scientific research. These include its use in the development of new drugs, the study of drug-drug interactions, the development of novel drug delivery systems, and the study of its biochemical and physiological effects. Additionally, 4-(2,5-Dimethoxyphenyl)-2-pyrrolidinone could be used as a model compound for the development of new compounds for drug metabolism and for the study of drug-drug interactions. Furthermore, 4-(2,5-Dimethoxyphenyl)-2-pyrrolidinone could be used to develop new methods for drug delivery and to study the biochemical and physiological effects of various drugs.
Méthodes De Synthèse
4-(2,5-Dimethoxyphenyl)-2-pyrrolidinone can be synthesized through a variety of methods, the most common of which is the Michael addition of 2,5-dimethoxybenzaldehyde and N-methylpyrrolidinone. This reaction is catalyzed by an acid and yields 4-(2,5-Dimethoxyphenyl)-2-pyrrolidinone as the main product. Other methods of synthesis include the reaction of 2,5-dimethoxybenzaldehyde with 2-pyrrolidinone in the presence of a base, or the reaction of 2,5-dimethoxybenzaldehyde with 2-methylpyrrolidinone in the presence of a base.
Applications De Recherche Scientifique
4-(2,5-Dimethoxyphenyl)-2-pyrrolidinone has a wide range of applications in scientific research. It has been used as a model compound for the study of drug metabolism and drug-drug interactions. It has also been used in the synthesis of a variety of other compounds, such as pyrrolidinones, quinolones, and benzodiazepines. Additionally, it has been used in the synthesis of a variety of pharmaceuticals, including anti-cancer drugs, antifungal drugs, and anti-inflammatory drugs.
Propriétés
IUPAC Name |
4-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-9-3-4-11(16-2)10(6-9)8-5-12(14)13-7-8/h3-4,6,8H,5,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQZXPFEFVIZGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile](/img/structure/B6358899.png)



![N-[Cyano(2-fluorophenyl)methyl]acetamide](/img/structure/B6358937.png)

